ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group and a tert-butyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-azido-2-methylpropanoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various tetrazole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Tetrazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-2H-1,2,3,4-tetrazole-5-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylate: Similar structure but with a phenyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-tert-butyltetrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-5-14-7(13)6-9-11-12(10-6)8(2,3)4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSMFHPOPAQWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(N=N1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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